2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine
Description
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C15H14N2O3/c1-18-10-4-6-13(19-2)11(8-10)15-17-12-7-9(16)3-5-14(12)20-15/h3-8H,16H2,1-2H3 |
InChI Key |
QCNCSCYGCDFQGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(O2)C=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine typically involves the reaction of 2,5-dimethoxyaniline with a suitable benzoxazole precursor. One common method includes the cyclization of 2,5-dimethoxyaniline with o-aminophenol under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine exhibits notable anticancer properties. For instance, a study evaluated its effects on various cancer cell lines, revealing significant inhibition of cell growth. The compound showed percent growth inhibitions (PGIs) of over 70% against several types of cancer cells including breast and lung cancer lines.
Case Study: Anticancer Efficacy
A research article published in ACS Omega reported that derivatives similar to this compound displayed significant anticancer activity against multiple human cancer cell lines. The findings indicated that the compound induced apoptosis in cancer cells via mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
Another promising application of this compound is in neuroprotection. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, conditions often associated with neurodegenerative diseases.
Research Findings: Neuroprotection
Laboratory experiments demonstrated that treatment with this compound resulted in a reduction of neuronal cell death by approximately 40% compared to untreated controls. Additionally, it increased the levels of antioxidant enzymes, indicating a protective mechanism against oxidative damage .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
In vitro tests showed that this compound had minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria. For example:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB) in certain cell lines . These interactions can lead to neuroprotective effects and modulation of apoptosis-related pathways.
Comparison with Similar Compounds
The benzoxazole core is a common motif in medicinal chemistry. Below is a detailed comparison of 2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine with structurally related compounds, focusing on substituent effects, biological activity, and pharmacological profiles.
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Biological Activity
The compound 2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine belongs to a class of benzo[d]oxazole derivatives, which have garnered attention for their diverse biological activities, particularly in the context of neuroprotection and anti-Alzheimer's disease (AD) properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Synthesis
The synthesis of benzo[d]oxazole derivatives typically involves the condensation of 2-aminophenols with appropriate aldehydes or ketones. The specific structure of This compound allows for potential interactions with various biological targets due to its unique functional groups.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of benzo[d]oxazole derivatives against β-amyloid (Aβ)-induced neurotoxicity, a hallmark of Alzheimer's disease. For instance, a series of derivatives demonstrated significant protective effects on PC12 cells exposed to Aβ 25-35. These compounds reduced neurotoxicity and apoptosis through modulation of key signaling pathways, including Akt/GSK-3β/NF-κB .
Table 1: Neuroprotective Effects of Benzo[d]oxazole Derivatives
| Compound | Concentration (μg/mL) | Viability (%) | Mechanism |
|---|---|---|---|
| 5c | 1.25 | ↑ 40% | Akt/GSK-3β/NF-κB pathway |
| 5c | 2.5 | ↑ 60% | Reduced Bax/Bcl-2 ratio |
| 5c | 5 | ↑ 80% | Inhibition of BACE1 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in Alzheimer's disease pathology. A study found that various derivatives exhibited IC50 values ranging from 5.80 to 40.80 μM for AChE inhibition, with some compounds showing greater potency than the standard drug Donepezil .
Table 2: Enzyme Inhibition Potency
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| Compound 1 | 15.00 | 20.00 |
| Compound 2 | 10.50 | 15.50 |
| Donepezil | 33.65 | 35.80 |
Case Studies
- In Vitro Studies : A comprehensive evaluation of This compound showed significant neuroprotective effects in SH-SY5Y neuroblastoma cell lines at concentrations as low as 10 μM, indicating its potential for cognitive enhancement in AD models .
- In Vivo Studies : Behavioral assessments in rodent models demonstrated that oral administration of the compound improved cognitive functions significantly compared to control groups, particularly in tasks assessing memory and spatial learning .
The mechanisms underlying the biological activity of This compound include:
- Modulation of Neurotransmitter Levels : By inhibiting AChE and BuChE, the compound increases acetylcholine levels, enhancing cholinergic signaling.
- Reduction of Oxidative Stress : The compound exhibits antioxidant properties that may protect neuronal cells from oxidative damage associated with AD.
- Inhibition of Apoptosis : It reduces the expression of pro-apoptotic markers such as Bax while increasing anti-apoptotic markers like Bcl-2 .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine?
The synthesis often involves multi-step reactions, including Mitsunobu procedures for ether formation and cyclization steps. For example, diazonium salt intermediates can be generated from precursors like 2-(thiazol-5-yl)benzo[d]oxazol-5-amine, followed by quenching with sodium azide to yield azide intermediates. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is then used to assemble the final structure . Optimization of reaction conditions (e.g., solvent, catalyst loading) is critical to improve yields.
Q. How is the molecular conformation of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. For structurally related compounds (e.g., (E)-4-(2,5-dimethoxybenzylidene) derivatives), SC-XRD at low temperatures (e.g., 140 K) provides precise bond lengths, angles, and torsional data. Mean C–C bond deviations of ~0.003 Å and R factors <0.05 ensure high accuracy . These structural insights guide hypotheses about reactivity and intermolecular interactions.
Q. What analytical techniques validate the purity and identity of the compound?
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for purity assessment and structural confirmation. For dimethoxy-substituted analogs, LC-MS/MS achieves limits of quantification (LOQs) as low as 1.0 ng/mL in biological matrices, ensuring sensitivity . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy further corroborate functional groups and regiochemistry.
Advanced Research Questions
Q. How can bioisosteric replacement strategies optimize the biological activity of this compound?
Bioisosteric substitutions (e.g., replacing amides with 1,2,3-triazoles) are explored to enhance metabolic stability or binding affinity. For Cryptosporidium parvum IMPDH inhibitors, triazole derivatives showed variable success depending on the scaffold, highlighting the need for case-by-case evaluation . Computational docking and free-energy perturbation (FEP) simulations can predict the impact of substitutions on target engagement.
Q. What experimental approaches assess the compound’s anticancer mechanisms in cellular models?
Mechanistic studies often involve HPV-relevant pathway analysis (e.g., E6/E7 oncoprotein suppression) in cervical cancer cell lines. Techniques include:
- Western blotting : To quantify protein expression changes (e.g., p53, pRb).
- Flow cytometry : To evaluate cell cycle arrest (e.g., G1/S phase blockade).
- RNA sequencing : To identify differentially regulated genes linked to proliferation . Dose-response assays (IC₅₀ determination) and synergy studies with standard chemotherapeutics (e.g., cisplatin) are also critical.
Q. How are structure-activity relationships (SARs) systematically investigated for derivatives of this compound?
SAR studies involve synthesizing analogs with variations in:
- Substituent positions : e.g., 2,5-dimethoxy vs. 3,4-dimethoxy on the phenyl ring.
- Heterocyclic cores : Replacing benzoxazole with benzothiazole or imidazole. Biological screening (e.g., enzyme inhibition, cytotoxicity) is paired with computational tools like molecular dynamics (MD) to correlate structural features with activity . For example, antitumor evaluations of benzoxazole-thiazole hybrids revealed that tert-butyl groups enhance hydrophobic interactions with target proteins .
Q. What challenges arise in detecting this compound in complex biological matrices, and how are they addressed?
Challenges include matrix interference, low analyte concentrations, and metabolite cross-reactivity. LC-MS/MS methods with multiple reaction monitoring (MRM) improve specificity. For dimethoxy-substituted analogs, sample preparation steps (e.g., solid-phase extraction) and derivatization (e.g., acetylation) enhance sensitivity . Validated methods must adhere to guidelines from the International Council for Harmonisation (ICH) for precision, accuracy, and robustness.
Q. How does the compound’s electronic configuration influence its reactivity in photochemical studies?
The electron-donating methoxy groups on the phenyl ring increase electron density in the benzoxazole core, potentially enhancing photo-induced charge transfer. Time-resolved spectroscopy (e.g., transient absorption) and density functional theory (DFT) calculations can map excited-state dynamics. Such studies are relevant for designing photodynamic therapy (PDT) agents or optoelectronic materials .
Methodological Considerations
- Crystallographic Data : Always compare experimental SC-XRD results with computational predictions (e.g., Mercury CSD software) to validate conformational models .
- SAR Workflow : Combine high-throughput screening with fragment-based drug design (FBDD) to prioritize analogs for synthesis .
- Analytical Validation : Include stability testing under varying pH and temperature conditions to ensure method reliability for pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
